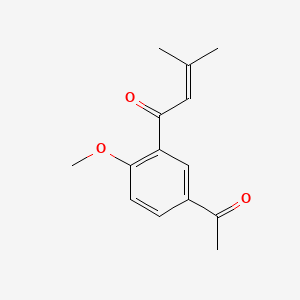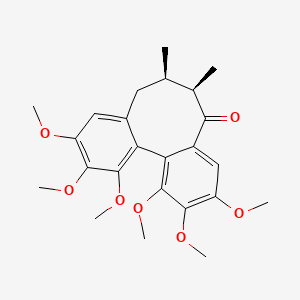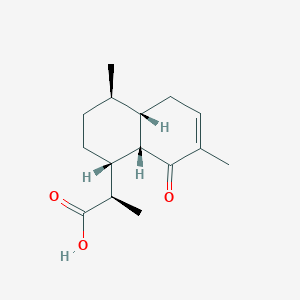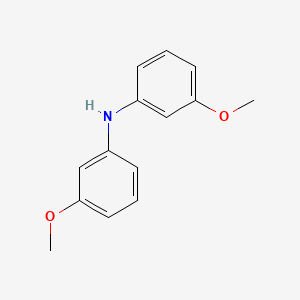
Bis(3-methoxyphenyl)amine
Overview
Description
Bis(3-methoxyphenyl)amine is a compound with the molecular formula C14H15NO2 . It is also known by other names such as 3-Methoxy-N-(3-methoxyphenyl)aniline and Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- . The molecular weight of this compound is 229.27 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of two phenyl rings each substituted with a methoxy group and connected by an amine group . The InChI code for this compound isInChI=1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3 . Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 229.27 g/mol, an XLogP3 of 3.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 229.110278721 g/mol . It has a topological polar surface area of 30.5 Ų and a heavy atom count of 17 . The compound is a solid or liquid at room temperature .Scientific Research Applications
1. Perovskite Solar Cell Performance Enhancement
Bis(4-methoxyphenyl)amine-based hole-transporting materials (HTMs) are utilized to improve the performance of perovskite solar cells (PSC). Adjustments in the electron-deficiency of π-bridge units in these materials enhance hole mobility, stability, solubility, and overall efficiency in PSC applications (Liu & Liu, 2018).
2. Electromagnetic and Chemical Properties Study
Studies on derivatives of bis(bis(phenyl)amino)stilbene, including bis(bis(methoxyphenyl)amino)stilbene, have focused on their electrochemical measurements and magnetic properties. These studies are essential for understanding the electromagnetic behavior of such compounds (Michinobu, Tsuchida, & Nishide, 2000).
3. Use as an Oxidizing Agent
Bis(p-methoxyphenyl) telluroxide is identified as a mild and highly selective oxidizing agent. It is particularly effective in converting thiocarbonyl groups into oxo analogues and oxidizing thiols into disulphides (Barton, Ley, & Meerholz, 1979).
4. Intervalence Charge-Transfer Study
Research on bis(bis(4-methoxyphenyl)amino)stilbene derivatives has contributed to understanding intervalence charge-transfer (IVCT) in mixed-valence species. This is crucial for applications in molecular electronics (Barlow et al., 2005).
5. Magnetic and Chemical Properties of Carbenes
Bis(p-methoxyphenyl)carbene exhibits unique magnetic and chemical properties at cryogenic temperatures, making it a candidate for applications in information storage and radical-initiated polymerization processes (Costa et al., 2016).
6. Synthesis and Magnetic Property of Polymers
Poly[bis(4-methoxyphenyl)aminiumacetylene]s, designed as π-conjugated polymers with multiple aminium radicals, demonstrate significant potential in high-spin state applications and magnetic studies (Murata et al., 2005).
7. Durable Aminium Polyradicals in Polymers
Polyphenylenevinylene with triarylamine pendant groups has been studied for its reversible redox properties and potential as a durable aminium polyradical. This research is pivotal for high molecular weight, high-spin organic polymers (Kurata, Pu, & Nishide, 2007).
8. Palladium Complexes and Amine Reactions
Research on bis(diphenyl-3-(4-methoxyphenylsydnonyl))phosphine palladium chloride and its reactions with amines has contributed to understanding the bonding and reaction dynamics of palladium complexes (Lin, Peng, Barclay, & Cordes, 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is suggested that it may interact with its targets through hydrogen bonding or other types of chemical interactions . More detailed studies are required to elucidate the exact mechanism.
Biochemical Pathways
The biochemical pathways affected by Bis(3-methoxyphenyl)amine are currently unknown
Biochemical Analysis
Biochemical Properties
Bis(3-methoxyphenyl)amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as lipoxygenases, which are involved in the oxidation of fatty acids. The interaction between this compound and lipoxygenases can inhibit the enzyme’s activity, thereby affecting the metabolic pathways that these enzymes regulate . Additionally, this compound may interact with other biomolecules, including proteins and nucleic acids, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules, leading to alterations in cellular responses. It may also affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, this compound can inhibit the activity of lipoxygenases by binding to their active sites, thereby preventing the oxidation of fatty acids . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. For example, this compound can influence the activity of lipoxygenases, which are involved in the metabolism of fatty acids . Additionally, this compound may affect the levels of specific metabolites by altering the flux of metabolic intermediates through various pathways. These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cellular membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, this compound may localize to specific cellular compartments, where it can interact with target biomolecules and exert its effects.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, by targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity.
properties
IUPAC Name |
3-methoxy-N-(3-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTJWELGLJHXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578736 | |
| Record name | 3-Methoxy-N-(3-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92248-06-1 | |
| Record name | 3-Methoxy-N-(3-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


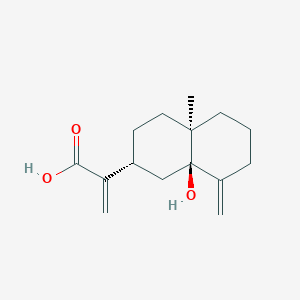
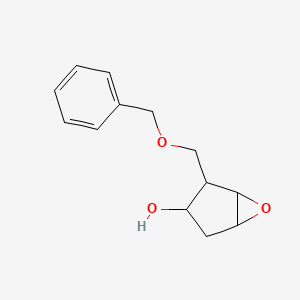

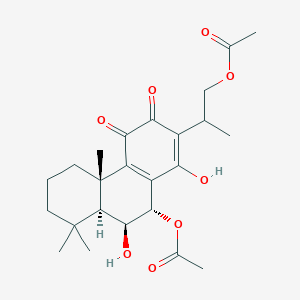
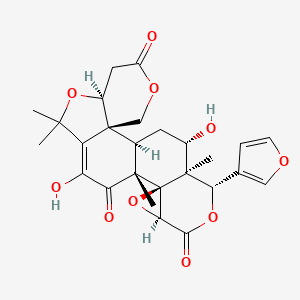
![2-[(Dimethylamino)methylene]-3-(2-naphthyl)-3-oxo-propanenitrile](/img/structure/B1631904.png)

